Alanylalanyllysine

Peptide Transporter Selectivity POT Substrate Profiling Transport Inhibition Assay

Alanylalanyllysine (H-Ala-Ala-Lys-OH; CAS 45243-22-9) is a linear tripeptide composed of two N-terminal L-alanine residues followed by a C-terminal L-lysine, with molecular formula C₁₂H₂₄N₄O₄ and monoisotopic mass 288.17976 Da. The compound is typically supplied as the hydrochloride salt at ≥95% purity and is soluble in DMSO.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
Cat. No. B12105846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanylalanyllysine
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)
InChIKeyFJVAQLJNTSUQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alanylalanyllysine (H-Ala-Ala-Lys-OH) CAS 45243-22-9: A Defined Tripeptide for Quantitative Peptide Transporter Selectivity and Structural Biology Studies


Alanylalanyllysine (H-Ala-Ala-Lys-OH; CAS 45243-22-9) is a linear tripeptide composed of two N-terminal L-alanine residues followed by a C-terminal L-lysine, with molecular formula C₁₂H₂₄N₄O₄ and monoisotopic mass 288.17976 Da [1]. The compound is typically supplied as the hydrochloride salt at ≥95% purity and is soluble in DMSO . It is classified by ChEBI (CHEBI:157927) as a tripeptide and has been explicitly characterized as a model compound for peptide transporter structural studies and for investigating peptide bond formation [2]. Its defining procurement-relevant feature is a uniquely weak interaction with proton-coupled oligopeptide transporters (POTs) relative to sequence-identical isomers and corresponding dipeptides, which constitutes its primary differentiation value for experimental design [3][4].

Why Alanylalanyllysine Cannot Be Interchanged with Sequence Isomers or Dipeptide Analogs in Peptide Transporter Research


Tripeptides of identical elemental composition (C₁₂H₂₄N₄O₄) and molecular weight but differing sequence order—specifically Ala-Ala-Lys, Ala-Lys-Ala, and Lys-Ala-Ala—exhibit profoundly divergent molecular recognition by proton-coupled oligopeptide transporters. The position of the positively charged lysine residue relative to the alanine backbone determines whether the tripeptide functions as a measurable ligand or is effectively unrecognized [1]. Within the same experimental system (E. coli YjdL POT), the C-terminal lysine in Ala-Ala-Lys yields an IC₅₀ exceeding 50 mM, while the central lysine in Ala-Lys-Ala yields an IC₅₀ of 8 mM—a greater than six-fold difference driven solely by sequence order [1]. Furthermore, the corresponding dipeptide Ala-Lys binds with an IC₅₀ of 0.3 mM and a measurable Kd of 14 μM by isothermal titration calorimetry, whereas no binding whatsoever is detectable for the tripeptide Ala-Ala-Lys [1][2]. Substituting any of these analogs for Ala-Ala-Lys in a transporter study, inhibitor panel, or structural biology experiment therefore introduces qualitatively different binding behavior that invalidates comparative interpretation.

Quantitative Differentiation Evidence for Alanylalanyllysine (H-Ala-Ala-Lys-OH) Against Closest Analogs and Sequence Isomers


IC₅₀ Comparison Against YjdL Proton-Coupled Oligopeptide Transporter: Ala-Ala-Lys vs. Ala-Lys-Ala Sequence Isomer vs. Ala-Lys Dipeptide

In a direct, within-study head-to-head comparison using the E. coli YjdL proton-coupled oligopeptide transporter (POT) over-expressed in a heterologous system, Ala-Ala-Lys exhibited an IC₅₀ exceeding 50 mM in a radiolabeled uptake inhibition assay [1]. Under identical experimental conditions, its sequence isomer Ala-Lys-Ala—identical in amino acid composition (Ala₂Lys), molecular weight (288.34 Da), and molecular formula (C₁₂H₂₄N₄O₄)—yielded an IC₅₀ of 8 mM, representing a greater than 6.25-fold difference in inhibitory potency [1]. The corresponding dipeptide Ala-Lys yielded an IC₅₀ of 0.3 mM, a greater than 167-fold difference versus Ala-Ala-Lys [1]. The dipeptide Ala-Ala (22 mM) and tripeptide Ala-Ala-Ala (no inhibition) further contextualize this rank order [1].

Peptide Transporter Selectivity POT Substrate Profiling Transport Inhibition Assay

Direct Binding Affinity (Kd) by Isothermal Titration Calorimetry: Ala-Ala-Lys vs. Ala-Lys Dipeptide to Purified YjdL Transporter

Isothermal titration calorimetry (ITC) using purified wild-type YjdL protein established a dissociation constant (Kd) of 14 μM for the dipeptide Ala-Lys, confirming a measurable, saturable binding interaction [1]. Under identical ITC conditions, no binding could be detected for the tripeptide Ala-Ala-Lys, indicating that the binding affinity—if any—falls below the detection limit of the calorimetric method and is at least orders of magnitude weaker than that of the corresponding dipeptide [1]. This result is consistent with the functional IC₅₀ data (>50 mM for Ala-Ala-Lys vs. 0.3 mM for Ala-Lys) and extends the differentiation from functional inhibition to direct physical binding [2].

Isothermal Titration Calorimetry Protein-Ligand Binding POT Transporter Biophysics

Sequence-Order Determinant of Transporter Recognition: C-Terminal Lysine Position Abolishes YjdL Binding Relative to Central-Lysine Isomer

The alanyl-extended tripeptide panel tested by Ernst et al. (2009) included four tripeptides varying only in the position of the lysine or tyrosine residue: Ala-Lys-Ala (IC₅₀ = 8 mM), Ala-Ala-Lys (IC₅₀ > 50 mM), Ala-Tyr-Ala (IC₅₀ = 31 mM), and Tyr-Ala-Ala (IC₅₀ = 31 mM) [1]. The data demonstrate that placing lysine at the C-terminal position (Ala-Ala-Lys) results in the weakest inhibitory potency of all alanyl-extended tripeptides tested, more than six-fold weaker than the central-lysine isomer and approximately four-fold weaker than the C-terminal-tyrosine analog [1]. Complementary data from the MetaCyc database confirm that DtpC (YjdL) displays a preference for dipeptides with a C-terminal lysine residue, yet the Ala-Ala-Lys tripeptide specifically fails to exhibit detectable direct binding to the purified protein [2]. This indicates that the C-terminal lysine preference observed in dipeptides does not translate to tripeptides when lysine is preceded by two alanine residues.

Peptide Sequence Selectivity Structure-Activity Relationship POT Substrate Recognition

Validated Structural Model Compound: Ala-Ala-Lys as a Defined Helical Scaffold Element in NMR Solution-Structure Studies

The tetrapeptide Boc-(D)Glu-Ala-Ala-Lys-NHMe, incorporating the Ala-Ala-Lys sequence as its C-terminal structural motif, has been employed as a defined model system for investigating 3₁₀ helical folding by NMR spectroscopy in both CDCl₃ and (CD₃)₂SO solvents [1]. In this work by Bobade and Mhaske (2007), the Ala₂ and Ala₃ residues occupy N-cap and N+1 cap positions of the 3₁₀ helix, and their substitution with D-alanine reveals position-dependent helical distortion that is stronger from the N-cap position than from the N+1 cap position [1]. This study validates the Ala-Ala-Lys sequence element as a structurally well-behaved motif amenable to high-resolution conformational analysis, whereas alternative sequence arrangements with the lysine in non-terminal positions would alter the capping interactions and the charge distribution at the helix terminus, fundamentally changing the folding properties [1].

310-Helix Peptide Models NMR Solution Structure Conformational Peptide Design

Conformational Stability of (Lys-Ala-Ala)n Oligopeptides: PPII-Like Conformation Maintained from 20°C to 90°C at Near-Neutral pH

Setnicka et al. (2009) studied cationic oligopeptides with the repeating sequence (L-Lys-L-Ala-L-Ala)n (n = 1, 2, 3) by infrared, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) spectroscopy over a temperature range of 20–90°C in aqueous solution at near-neutral pH [1]. The data demonstrate that the Lys-Ala-Ala sequence adopts an extended polyproline II (PPII)-like conformation that is maintained as the preferred conformer throughout the full 20–90°C temperature window, remaining in equilibrium with an unordered conformer at elevated temperatures rather than unfolding completely [1]. The optimized backbone dihedral angles (φ = −82° to −107°, ψ = 143°–154°) differ from canonical PPII values, indicating a sequence-specific conformational signature [1]. The KAA trimer (n=1), which is the sequence isomer of Ala-Ala-Lys, shows no α-helix formation, consistent with earlier findings that short (Lys-Ala-Ala)n oligopeptides do not form α-helices [2].

Peptide Thermal Stability Vibrational Circular Dichroism Polyproline II Conformation

High-Value Application Scenarios for Alanylalanyllysine (H-Ala-Ala-Lys-OH) Based on Verified Differential Evidence


Negative Control Tripeptide for Proton-Coupled Oligopeptide Transporter (POT) Substrate Selectivity Panels

Ala-Ala-Lys serves as an experimentally validated, minimally recognized tripeptide reference compound in POT substrate screening panels. With an IC₅₀ exceeding 50 mM against E. coli YjdL—compared to 8 mM for its sequence isomer Ala-Lys-Ala and 0.3 mM for the dipeptide Ala-Lys—it provides a high-confidence negative signal in uptake inhibition assays [1]. This is further corroborated by ITC data showing no detectable direct binding to purified YjdL protein, whereas Ala-Lys binds with a Kd of 14 μM [2]. Researchers characterizing novel POT transporters or testing putative substrates can employ Ala-Ala-Lys as a tripeptide that establishes the baseline for non-recognition, enabling quantitative discrimination between true substrates and non-substrates of similar molecular weight and composition.

Sequence-Order Specificity Probe for Dissecting POT Substrate Recognition Determinants

The greater than six-fold difference in IC₅₀ between Ala-Ala-Lys (>50 mM) and Ala-Lys-Ala (8 mM)—two compounds of identical composition and mass—makes this pair an ideal tool for dissecting the molecular determinants of sequence-order recognition by POT transporters [1]. By comparing how a given transporter variant or mutant differentially handles these two isomers, researchers can map the structural features governing positional lysine recognition. The MetaCyc annotation of DtpC (YjdL) explicitly notes a preference for dipeptides with C-terminal lysine yet simultaneously records that Ala-Ala-Lys binding to purified protein is undetectable, highlighting a key tripeptide-versus-dipeptide selectivity boundary that can be probed with this compound [3].

C-Terminal Structural Motif for 3₁₀-Helical Model Peptide Design and NMR Conformational Analysis

The Ala-Ala-Lys sequence has been validated as a C-terminal structural motif in the 3₁₀-helical model peptide Boc-(D)Glu-Ala-Ala-Lys-NHMe, with solution NMR spectra acquired in both CDCl₃ and (CD₃)₂SO at 500 MHz providing a reference dataset for conformational analysis [4]. The lysine at the C-terminus contributes both a positive charge for solubility and a defined set of NH and side-chain methylene resonances that serve as NMR reporter signals. Structural biologists and peptide chemists designing helix-capping or D-amino acid substitution studies can adopt this documented scaffold to reduce the synthetic and characterization burden associated with de novo sequence design.

Reference Tripeptide for Calibrating In Vitro Peptide Uptake and Intestinal Transport Model Systems

The CymitQuimica product documentation notes that H-Ala-Ala-Lys-OH hydrochloride salt is taken up through the intestine and found in porcine tissue, and that it contains lysine residues important for binding to the peptide transporter . Combined with the quantitative YjdL data showing that this specific tripeptide is nevertheless among the weakest POT substrates tested [1][2], Ala-Ala-Lys becomes useful as a low-affinity calibration standard in Caco-2 monolayer transport assays, everted gut sac models, or other intestinal peptide uptake systems. Its weak but detectable interaction with mammalian peptide transporters allows researchers to establish the lower boundary of the transport assay dynamic range.

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